Tesaglitazar
Overview
Description
Tesaglitazar is a dual peroxisome proliferator-activated receptor agonist with affinity to both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. It was proposed for the management of type 2 diabetes due to its ability to improve glucose and lipid metabolism. Despite its promising effects, the development of this compound was discontinued in 2006 due to concerns about its cardiac toxicity .
Mechanism of Action
Target of Action
Tesaglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha/gamma agonist . These receptors, PPARα and PPARγ, are the primary targets of this compound. They play crucial roles in regulating lipid metabolism and glucose homeostasis .
Mode of Action
This compound interacts with its targets, PPARα and PPARγ, by binding to these receptors. This binding action activates the receptors, leading to changes in gene expression that improve apolipoprotein levels in non-diabetic subjects with insulin resistance . This compound is more potent on PPARγ than on PPARα .
Biochemical Pathways
The activation of PPARα and PPARγ by this compound impacts several biochemical pathways. These include pathways involved in lipid metabolism and glucose homeostasis . The exact downstream effects of these pathways are complex and depend on a variety of factors, including the specific cell type and the presence of other signaling molecules.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy male subjects . The drug is rapidly absorbed, with maximum plasma concentration reached approximately 1 hour post-dose . The absolute bioavailability of this compound is approximately 100%, suggesting negligible first-pass metabolism . The mean plasma clearance is 0.16 l/h, and the volume of distribution at steady state is 9.1 liters . This compound is mainly metabolized before excretion, with most of the drug (91%) recovered in urine . Approximately 20% of the dose is recovered unchanged after either oral or intravenous administration, resulting in a renal clearance of 0.030 l/h .
Result of Action
The activation of PPARα and PPARγ by this compound leads to improved insulin resistance and both glucose and lipid abnormalities . Treatment with this compound has been shown to lower fasting plasma glucose, improve glucose tolerance, substantially reduce fasting and postload insulin levels, and markedly lower fasting triglycerides and improve lipid tolerance .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, a study has suggested that the cardiac toxicity of this compound is related to mitochondrial toxicity caused by a decrease in PPARγ coactivator 1-α (PPARGC1A, PGC1α) and sirtuin 1 (SIRT1) . The exact influence of environmental factors on the action, efficacy, and stability of this compound is complex and may depend on a variety of factors, including the specific physiological context and the presence of other signaling molecules .
Biochemical Analysis
Biochemical Properties
Tesaglitazar interacts with peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ), which are nuclear transcription factors . Upon ligand activation, these receptors heterodimerize with the 9-cis retinoic acid receptor (RXR) to promote target gene expression .
Cellular Effects
This compound has been shown to improve insulin resistance and both glucose and lipid abnormalities in rodent models of insulin resistance and diabetes . It has also been found to stimulate DNA synthesis mainly in subcutaneous interstitial mesenchymal cells .
Molecular Mechanism
The mechanism of action of this compound involves its role as a dual peroxisome proliferator-activated receptor alpha/gamma agonist . It improves apolipoprotein levels in non-diabetic subjects with insulin resistance . This compound lowers fasting plasma glucose, improves glucose tolerance, substantially reduces fasting and postload insulin levels, and markedly lowers fasting TG and improves lipid tolerance .
Temporal Effects in Laboratory Settings
In a 2-year carcinogenicity study in rats, this compound was administered at different doses for 2 weeks or 3 months . The increase in DNA synthesis was still significant at the end of the 12-week treatment at 10 μmol/kg, the dose producing fibrosarcoma .
Dosage Effects in Animal Models
In animal models, this compound has been shown to lower circulating triglyceride, glucose, and insulin levels with an estimated ED 25 of 0.07 μmol/kg . Poorly differentiated subcutaneous mesenchymal sarcomas occurred at the highest dose level of 10 μmol/kg in both sexes .
Metabolic Pathways
This compound is involved in the regulation of energy, lipid, and glucose metabolism through its activation of the peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ) .
Preparation Methods
The synthesis of tesaglitazar involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of reactions such as alkylation, esterification, and sulfonation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these steps to maximize efficiency and scalability .
Chemical Reactions Analysis
Tesaglitazar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: Tesaglitazar serves as a model compound for studying dual peroxisome proliferator-activated receptor agonists and their chemical properties.
Biology: Research on this compound has provided insights into the role of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma in cellular metabolism and gene expression.
Medicine: this compound was investigated for its potential to manage type 2 diabetes by improving insulin sensitivity and lipid profiles. It has also been studied for its effects on cardiovascular health and metabolic syndrome.
Industry: Although not commercially developed, this compound’s synthesis and properties have contributed to the development of other dual peroxisome proliferator-activated receptor agonists with improved safety profiles
Comparison with Similar Compounds
Tesaglitazar is unique in its dual activation of both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. Similar compounds include:
Rosiglitazone: A selective peroxisome proliferator-activated receptor gamma agonist used to improve insulin sensitivity.
Fenofibrate: A selective peroxisome proliferator-activated receptor alpha agonist used to reduce triglyceride levels.
Saroglitazar: Another dual peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma agonist with a better safety profile compared to this compound. This compound’s dual activation provides a broader range of metabolic benefits, but its development was halted due to safety concerns
Properties
IUPAC Name |
(2S)-2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGTZJYQWSUFET-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048773 | |
Record name | Tesaglitazar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251565-85-2 | |
Record name | Tesaglitazar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=251565-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tesaglitazar [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251565852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tesaglitazar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06536 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tesaglitazar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tesaglitazar | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TESAGLITAZAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6734037O3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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